Glucagon

Catalog No.
S528972
CAS No.
16941-32-5
M.F
C153H225N43O49S
M. Wt
3482.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucagon

CAS Number

16941-32-5

Product Name

Glucagon

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C153H225N43O49S

Molecular Weight

3482.7 g/mol

InChI

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1

InChI Key

MASNOZXLGMXCHN-ZLPAWPGGSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N

Solubility

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS
PRACTICALLY INSOL IN WATER

Synonyms

Glucagon HCl

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O

Description

The exact mass of the compound Glucagon is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glucagon is a polypeptide hormone produced by the alpha cells of the pancreas, primarily responsible for regulating blood glucose levels. It plays a crucial role in maintaining homeostasis, particularly during periods of fasting or low blood sugar. When blood glucose levels drop, glucagon is released into the bloodstream, prompting the liver to convert stored glycogen into glucose through a process known as glycogenolysis. This action raises blood glucose levels, counteracting the effects of insulin, which lowers blood sugar levels. The molecular weight of glucagon is approximately 3485 daltons, and its structure consists of 29 amino acids in humans .

Glucagon's mechanism of action involves the following steps:

  • Secretion: When blood sugar levels drop, glucagon is released from alpha cells in the pancreas.
  • Binding: Glucagon travels through the bloodstream and binds to specific receptors on liver cells.
  • Signal Transduction: Binding triggers a signaling cascade within the liver cells.
  • Glycogenolysis: The signaling pathway activates enzymes that break down glycogen, stored glucose, into glucose-1-phosphate.
  • Gluconeogenesis (optional): In prolonged low blood sugar states, glucagon can also stimulate the production of new glucose from non-carbohydrate sources like amino acids through a process called gluconeogenesis.
  • Glucose Release: The converted glucose-1-phosphate is then converted to glucose and released into the bloodstream, raising blood sugar levels.
  • Nausea and vomiting: These are the most common side effects, especially with high doses.
  • Allergic reactions: In rare cases, individuals may experience allergic reactions to glucagon or its inactive ingredients.
  • Hypokalemia: Glucagon can transiently decrease potassium levels in the blood.

Elucidating Glucagon's Mechanism of Action

One key area of research focuses on the mechanism by which glucagon exerts its effects. Scientists employ glucagon alongside specific inhibitors or antagonists that block its action at the cellular level. This allows researchers to isolate the specific pathways glucagon activates within cells. Studies like these have revealed how glucagon stimulates the breakdown of glycogen (stored sugar) in the liver, leading to increased blood glucose levels [].

Glucagon's Role Beyond Blood Sugar Control

Research is also delving deeper into the broader impact of glucagon. Traditionally viewed as an antagonist to insulin, recent studies suggest glucagon is involved in regulating amino acid metabolism as well. By studying glucagon's secretion patterns and its interaction with other hormones and nutrients, researchers are gaining a more comprehensive picture of its influence on overall metabolic health [].

Glucagon as a Research Tool in Understanding Diabetes

Given its role in glucose regulation, glucagon is a valuable tool for diabetes research. Scientists can use glucagon to induce hyperglycemia (high blood sugar) in animal models, mimicking diabetic conditions. This allows for testing the efficacy of potential diabetes therapies and their impact on blood sugar control. Additionally, research on glucagon antagonists holds promise for developing novel diabetes medications [].

That primarily occur in the liver. Upon binding to the glucagon receptor, a G protein-coupled receptor, it activates adenylate cyclase via G proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade activates protein kinase A (PKA), which phosphorylates several key enzymes involved in glucose metabolism:

  • Glycogenolysis: PKA phosphorylates glycogen phosphorylase kinase, which then activates glycogen phosphorylase, resulting in the breakdown of glycogen into glucose-6-phosphate. This compound is subsequently converted to glucose by glucose-6-phosphatase .
  • Gluconeogenesis: Glucagon enhances the transcription and activity of phosphoenolpyruvate carboxykinase (PEPCK), a critical enzyme in gluconeogenesis .
  • Inhibition of Glycogenesis: Glucagon inhibits glycogen synthase through phosphorylation, reducing glycogen synthesis and promoting glucose release into the bloodstream .

The primary biological activity of glucagon is to elevate blood glucose levels during fasting or hypoglycemic conditions. It stimulates:

  • Glycogenolysis: The conversion of glycogen to glucose.
  • Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.
  • Lipolysis: The breakdown of fats into fatty acids and glycerol, providing alternative energy sources during prolonged fasting .

Glucagon's effects are essential for maintaining energy homeostasis and are particularly significant during exercise or stress when energy demands increase.

Glucagon is synthesized from its precursor, proglucagon, through enzymatic cleavage. In the pancreas, proglucagon is processed by prohormone convertases to yield glucagon and other peptides such as glicentin and glucagon-like peptide-1 (GLP-1). The synthesis occurs predominantly in the alpha cells of the pancreatic islets but also takes place in the intestine . Synthetic glucagon can be produced for medical use through recombinant DNA technology, allowing for its administration in emergencies related to severe hypoglycemia.

Glucagon has several clinical applications:

  • Diabetes Management: Synthetic glucagon is used as an emergency treatment for severe hypoglycemia in individuals with diabetes, particularly those with Type 1 diabetes.
  • Diagnostic Tool: Glucagon stimulation tests are utilized to assess pancreatic function and diagnose conditions such as insulinoma .
  • Research: Glucagon is studied for its role in metabolic disorders and potential therapeutic targets for obesity and Type 2 diabetes.

Glucagon interacts with various hormones and signaling pathways:

  • Insulin: Glucagon acts antagonistically to insulin; while insulin lowers blood sugar levels, glucagon raises them.
  • Catecholamines: Hormones like epinephrine can enhance glucagon secretion during stress responses.
  • Cyclic AMP Pathway: The activation of PKA by glucagon leads to downstream effects on various metabolic processes .

Studies have shown that glucagon's action can be modulated by factors such as dietary intake and exercise, indicating its role in broader metabolic regulation.

Several compounds share similarities with glucagon due to their roles in glucose metabolism:

CompoundFunctionUnique Features
InsulinLowers blood sugar levelsSecreted by beta cells; promotes glycogenesis
Glucagon-like peptide-1Enhances insulin secretion; lowers appetiteIncretin hormone; promotes satiety
SomatostatinInhibits insulin and glucagon secretionRegulates endocrine system; has a broad inhibitory effect
EpinephrineIncreases blood sugar during stressActs on both liver and muscle glycogen

Glucagon's uniqueness lies in its specific action on the liver to raise blood glucose levels while being distinct from other hormones that may have overlapping functions but different mechanisms or target tissues .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER

XLogP3

-16.9

Hydrogen Bond Acceptor Count

55

Hydrogen Bond Donor Count

55

Exact Mass

3481.6190567 g/mol

Monoisotopic Mass

3480.6157019 g/mol

Heavy Atom Count

246

Taste

PRACTICALLY TASTELESS

Odor

PRACTICALLY ODORLESS

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Glucagon is indicated as a diagnostic aid in radiologic exams to temporarily inhibit the movement of the gastrointestinal tract and to treat severe hypoglycemia.
FDA Label
Ogluo is indicated for the treatment of severe hypoglycaemia in adults, adolescents, and children aged 2 years and over with diabetes mellitus.
Baqsimi is indicated for the treatment of severe hypoglycaemia in adults, adolescents, and children aged 4 years and over with diabetes mellitus.
Treatment of hypoglycaemia

Therapeutic Uses

Gastrointestinal Agents; Protein Synthesis Inhibitors
Glucagon is used in the treatment of lower esophageal obstruction due to foreign bodies, including food boluses. /NOT included in US product labeling/
Glucagon may be of use in treating myocardial depression due to calcium channel blocking agents in those patients in whom conventional therapies have been ineffective. /NOT included in US product labeling/
Glucagon administered in large intravenous doses is used to treat the cardiotoxic effects, specifically bradycardia and hypotension, in overdoses of beta-adrenergic blocking agents. Glucagon may be used with the proterenol or dobutamine. Supplemental potassium may be necessary for treated patients since glucagon tends to reduce serum potassium. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for GLUCAGON (19 total), please visit the HSDB record page.

Mechanism of Action

Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon.
Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon.
Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions.
Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect.

Absorption Distribution and Excretion

A 1mg intravenous dose of glucagon reaches a Cmax of 7.9ng/mL with a Tmax of 20 minutes. An intramuscular dose reaches a Cmax of 6.9ng/mL with a Tmax of 13 minutes. A 3mg dose of glucagon nasal powder reaches a Cmax of 6130pg/mL with a Tmax of 15 minutes.
Elimination of glucagon is not fully characterized in literature, however the kidney and liver appear to contribute significantly in animal models. The liver and kidney are responsible for approximately 30% of glucagon elimination each.
The volume of distribution of glucagon is 0.25L/kg. The apparent volume of distribution is 885L.
A 1mg intravenous dose of glucagon has a clearance of 13.5mL/min/kg.
Because of its polypeptide nature, glucagon is destroyed in the GI tract, and therefore must be administered parenterally.

Metabolism Metabolites

Glucagon is a protein and so it is metabolized into smaller polypeptides and amino acids in the liver, kidney, and plasma.

Drug Warnings

...EFFECTIVE ONLY WHEN ADMIN PARENTERALLY. ITS HYPERGLYCEMIC EFFECT IS...OF RELATIVELY BRIEF DURATION. .../SUPPLEMENTARY CARBOHYDRATES SHOULD BE GIVEN AS SOON AS POSSIBLE AFTER PATIENT RESPONDS/. AN ADDITIONAL SUGAR SOURCE IS ESPECIALLY IMPORTANT IN JUVENILES...
Since glucagon is a protein, the possibility of hypersensitivity reactions should be considered.
Side/Adverse Effects: Those indicating need for medical attention only if they continue or are bothersome: Nausea or vomiting - incidence is generally dependent upon dose and (with intravenous use) the rate of injection; these effects may be diminished by slower intravenous administration.
Glucagon should not be used to treat birth asphyxia or hypoglycemia in premature infants or in infants who have had intrauterine growth retardation.
Glucagon has been used as an aid in the diagnosis of insulinoma and pheochromocytoma; however, USP advisory panels do not generally recommend this use because of questions about safety.

Biological Half Life

The half life of glucagon is 26 minutes for an intramuscular dose. The half life of glucagon nasal powder is approximately 35 minutes. The half life of glucagon by a subcutaneous auto-injector or pre-filled syringe is 32 minutes.
Glucagon has a plasma half-life of about 3-10 minutes.

Use Classification

Human drugs -> Pancreatic hormones, Glycogenolytic hormones -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

PRIMARY STRUCTURE OF GLUCAGON FROM ALL MAMMALIAN SPECIES STUDIED THUS FAR IS SAME, WITH EXCEPTION OF TURKEY WHICH DIFFERS BY 1 AMINO ACID RESIDUE. PARTIAL SYNTHESIS: WUNSCH ET AL, BER 97, 2497-2514M 3298-3316 (1964); 98, 797-811 (1965); 99, 101-120 (1966); 100, 160-180 (1967). /HGF/
APPEARS TO BE PRESENT IN INCR CONCN IN DIABETES. /HGF/

Clinical Laboratory Methods

...RADIOIMMUNOASSAY...HAS BECOME MOST WIDELY USED METHOD TO DETERMINE CONCN OF GLUCAGON.

Storage Conditions

Glucagon powder for injection should be stored at 15-30 degrees C. ... Solutions of the drug are stable ... when stored at 5 degrees C.

Interactions

HYPERGLYCEMIC EFFECT OF GLUCAGON IS INCREASED & PROLONGED BY SIMULTANEOUS ADMIN OF EPINEPHRINE.
When glucagon is administered concomitantly with an antimuscarinic the response is not substantially greater than when either drug is used alone; however, the addition of the antimuscarinic results in adverse effects.
Concurrent use /of coumarin- or indandione-derivative anticoagulants/ with glucagon may potentiate the anticoagulant effects; enhanced anticoagulant activity has been reported with unusually high doses such as 25 mg or more per day for 2 or more days.

Stability Shelf Life

... Solutions of the drug are stable for up to 48 hours when stored at 5 degrees C.
STABLE /HGF/

Dates

Modify: 2023-11-23
1: Honda K. Glucagon-related peptides and the regulation of food intake in chickens. Anim Sci J. 2016 May 6. doi: 10.1111/asj.12619. [Epub ahead of print] Review. PubMed PMID: 27150835.
2: Kang YM, Jung CH. Cardiovascular Effects of Glucagon-Like Peptide-1 Receptor Agonists. Endocrinol Metab (Seoul). 2016 Apr 25. [Epub ahead of print] Review. PubMed PMID: 27118277.
3: Abraham MA, Lam TK. Glucagon action in the brain. Diabetologia. 2016 Apr 26. [Epub ahead of print] Review. PubMed PMID: 27115416.
4: Lee YH, Wang MY, Yu XX, Unger RH. Glucagon is the key factor in the development of diabetes. Diabetologia. 2016 Apr 26. [Epub ahead of print] Review. PubMed PMID: 27115412.
5: Samson WK, Stein LM, Elrick M, Salvatori A, Kolar G, Corbett JA, Yosten GL. Hypoglycemia unawareness prevention: Targeting glucagon production. Physiol Behav. 2016 Apr 11. pii: S0031-9384(16)30147-0. doi: 10.1016/j.physbeh.2016.04.012. [Epub ahead of print] Review. PubMed PMID: 27080082.
6: Fletcher MM, Halls ML, Christopoulos A, Sexton PM, Wootten D. The complexity of signalling mediated by the glucagon-like peptide-1 receptor. Biochem Soc Trans. 2016 Apr 15;44(2):582-8. doi: 10.1042/BST20150244. Review. PubMed PMID: 27068973.
7: Tudurí E, López M, Diéguez C, Nadal A, Nogueiras R. Glucagon-Like Peptide 1 Analogs and their Effects on Pancreatic Islets. Trends Endocrinol Metab. 2016 May;27(5):304-18. doi: 10.1016/j.tem.2016.03.004. Epub 2016 Apr 6. Review. PubMed PMID: 27062006.
8: Kalra S, Baruah MP, Sahay RK, Unnikrishnan AG, Uppal S, Adetunji O. Glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes: Past, present, and future. Indian J Endocrinol Metab. 2016 Mar-Apr;20(2):254-67. doi: 10.4103/2230-8210.176351. Review. PubMed PMID: 27042424; PubMed Central PMCID: PMC4792029.
9: Peng H, Want LL, Aroda VR. Safety and Tolerability of Glucagon-Like Peptide-1 Receptor Agonists Utilizing Data from the Exenatide Clinical Trial Development Program. Curr Diab Rep. 2016 May;16(5):44. doi: 10.1007/s11892-016-0728-4. Review. PubMed PMID: 27037706.
10: Harp JB, Yancopoulos GD, Gromada J. Glucagon Orchestrates Stress-induced Hyperglycemia. Diabetes Obes Metab. 2016 Mar 29. doi: 10.1111/dom.12668. [Epub ahead of print] Review. PubMed PMID: 27027662.
11: Guo X, Yang Q, Dong J, Liao L, Zhang W, Liu F. Tumour Risk with Once-Weekly Glucagon-Like Peptide-1 Receptor Agonists in Type 2 Diabetes Mellitus Patients: A Systematic Review. Clin Drug Investig. 2016 Mar 15. [Epub ahead of print] Review. PubMed PMID: 26979594.
12: Athauda D, Foltynie T. The glucagon-like peptide 1 (GLP) receptor as a therapeutic target in Parkinson's disease: mechanisms of action. Drug Discov Today. 2016 Feb 3. pii: S1359-6446(16)30001-0. doi: 10.1016/j.drudis.2016.01.013. [Epub ahead of print] Review. PubMed PMID: 26851597.
13: Mayfield K, Siskind D, Winckel K, Russell AW, Kisely S, Smith G, Hollingworth S. Glucagon-like peptide-1 agonists combating clozapine-associated obesity and diabetes. J Psychopharmacol. 2016 Mar;30(3):227-36. doi: 10.1177/0269881115625496. Epub 2016 Jan 22. Review. PubMed PMID: 26801056.
14: Kim KS, Jang HJ. Medicinal Plants Qua Glucagon-Like Peptide-1 Secretagogue via Intestinal Nutrient Sensors. Evid Based Complement Alternat Med. 2015;2015:171742. doi: 10.1155/2015/171742. Epub 2015 Dec 15. Review. PubMed PMID: 26788106; PubMed Central PMCID: PMC4693015.
15: Giorgino F, Bonadonna RC, Gentile S, Vettor R, Pozzilli P. Treatment intensification in patients with inadequate glycemic control on basal insulin: rationale and clinical evidence for the use of lixisenatide and other glucagon-like peptide-1 receptor agonists. Diabetes Metab Res Rev. 2016 Jan 20. doi: 10.1002/dmrr.2775. [Epub ahead of print] Review. PubMed PMID: 26787264.
16: Wewer Albrechtsen NJ, Challis B, Damjanov I, Holst JJ. Do glucagonomas always produce glucagon? Bosn J Basic Med Sci. 2016 Feb 1;16(1):1-7. doi: 10.17305/bjbms.2015.794. Review. PubMed PMID: 26773171; PubMed Central PMCID: PMC4765933.
17: Davidson JA, Holland WL, Roth MG, Wang MY, Lee Y, Yu X, McCorkle SK, Scherer PE, Unger RH. Glucagon therapeutics, dawn of a new era for diabetes care. Diabetes Metab Res Rev. 2016 Jan 4. doi: 10.1002/dmrr.2773. [Epub ahead of print] Review. PubMed PMID: 26729301.
18: Lee CY. Glucagon-Like Peptide-1 Formulation - the Present and Future Development in Diabetes Treatment. Basic Clin Pharmacol Toxicol. 2016 Mar;118(3):173-80. doi: 10.1111/bcpt.12524. Epub 2015 Dec 28. Review. PubMed PMID: 26551045.
19: Madsbad S. Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists. Diabetes Obes Metab. 2016 Apr;18(4):317-32. doi: 10.1111/dom.12596. Epub 2015 Dec 29. Review. PubMed PMID: 26511102.
20: Smits MM, Tonneijck L, Muskiet MH, Kramer MH, Cahen DL, van Raalte DH. Gastrointestinal actions of glucagon-like peptide-1-based therapies: glycaemic control beyond the pancreas. Diabetes Obes Metab. 2016 Mar;18(3):224-35. doi: 10.1111/dom.12593. Epub 2016 Jan 5. Review. PubMed PMID: 26500045.

Explore Compound Types